molecular formula C4H6N2O2S2 B100956 5-Aminothiophene-2-sulfonamide CAS No. 17510-79-1

5-Aminothiophene-2-sulfonamide

Cat. No. B100956
CAS RN: 17510-79-1
M. Wt: 178.2 g/mol
InChI Key: FCIKHUVSUVXRPU-UHFFFAOYSA-N
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Description

5-Aminothiophene-2-sulfonamide is a thiophene analog of sulfanilamide, which has been found to be a better bacterial growth inhibitor than sulfanilamide .


Synthesis Analysis

The synthesis of 5-Aminothiophene-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .


Molecular Structure Analysis

The molecular structure of 5-Aminothiophene-2-sulfonamide is characterized by the presence of a thiophene ring and a sulfonamide group . The thiophene ring is a five-membered heterocyclic compound containing sulfur, and the sulfonamide group is an organosulfur compound with a sulfur-nitrogen bond .


Chemical Reactions Analysis

The chemical reactions involving 5-Aminothiophene-2-sulfonamide primarily involve the oxidative coupling of thiols and amines . This reaction does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

Scientific Research Applications

Antibacterial and Antiviral Applications

5-Aminothiophene-2-sulfonamide has been studied for its antibacterial properties. It is found to be a more effective bacterial growth inhibitor than sulfanilamide, particularly against specific bacteria. This effectiveness is attributed to its ability to inhibit intracellular folic acid biosynthesis (Bulkacz et al., 1968). Furthermore, its derivatives have shown potent urease inhibition and antibacterial activities, indicating a significant effect based on the substitution pattern and electronic effects of different functional groups (Noreen et al., 2017). Also, derivatives of 5-Aminothiophene-2-sulfonamide have demonstrated antiviral activities, particularly against the tobacco mosaic virus (Chen et al., 2010).

Cancer and Tumor Research

In cancer research, derivatives of 5-Aminothiophene-2-sulfonamide have been evaluated for their cytotoxic effects on various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma (Arsenyan et al., 2016). Some compounds have demonstrated inhibitory effects on tumor-associated carbonic anhydrase isozyme IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Neurological Applications

Research has shown that certain derivatives of 5-Aminothiophene-2-sulfonamide, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, can selectively increase cerebral blood flow, suggesting potential use in treating neurological conditions like epilepsy (Barnish et al., 1981).

Metal Complexes and Ion Flotation

The interaction of 5-Aminothiophene-2-sulfonamide with metal complexes has been explored, indicating potential in lowering intraocular pressure and in nuclear medicine for therapeutic radiopharmaceuticals (Supuran et al., 1998). Additionally, its derivatives have been used as collecting agents in ion flotation of non-ferrous metals, demonstrating effectiveness in this area (Manylova et al., 2016).

Future Directions

The future directions for the research and development of 5-Aminothiophene-2-sulfonamide could involve exploring its potential applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers . Additionally, the development of efficient, environmentally friendly, and economic processes for the preparation of this compound is of great importance in the pharmaceutical industry .

properties

IUPAC Name

5-aminothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIKHUVSUVXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminothiophene-2-sulfonamide

Synthesis routes and methods

Procedure details

A solution of 11.3 g (49.6 mmol) of a mixture that consists of 4-nitro-thiophene-2-sulfonyl chloride and 5-nitro-thiophene-2-sulfonyl chloride (ratio: 1.4/1.0) in acetone is added while being stirred to a saturated solution of ammonia in 170 ml of acetone at −35° C. After 30 minutes, the batch is filtered and concentrated by evaporation. The crude product is dissolved without further purification in 100 ml of ethanol. It is mixed with 6 g of Raney nickel and hydrogenated for 8 hours under low pressure at room temperature. The batch is filtered and concentrated by evaporation. 11.7 g of a mixture that consists of 4-amino-thiophene-2-sulfonic acid amide and 5-amino-thiophene-2-sulfonic acid amide is obtained at a ratio of 2:1, which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Bulkacz, MA Apple, JC Craig… - Journal of …, 1968 - Wiley Online Library
… analogs of sulfanilamides indicated: (a) the parent aminothiophene‐2‐sulfonamide is a better bacterial growth inhibitor than is sulfanilamide (I); (b) 5‐aminothiophene‐2‐sulfonamide (II…
Number of citations: 4 onlinelibrary.wiley.com

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